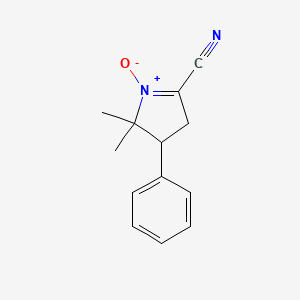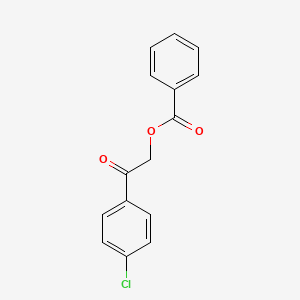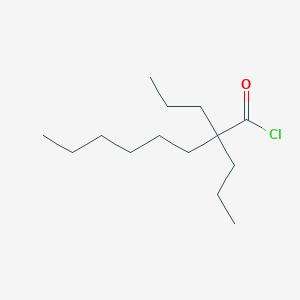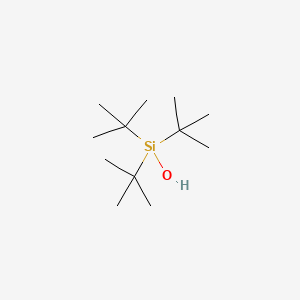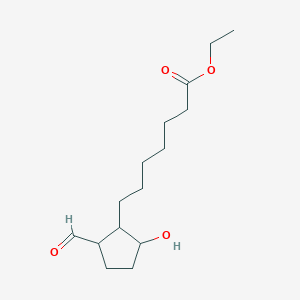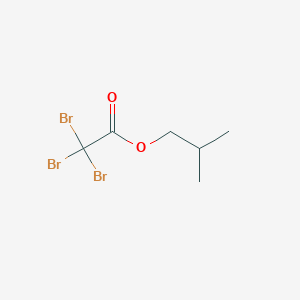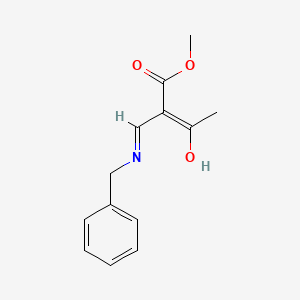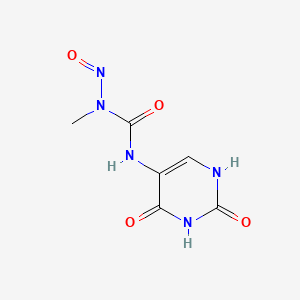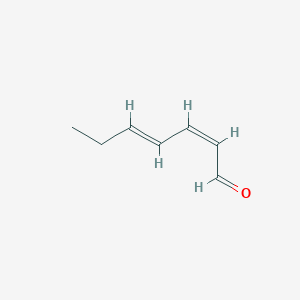
(Z,E)-2,4-heptadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,E)-2,4-heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound is a type of aldehyde, which is a class of organic compounds containing a formyl group. The (Z,E) notation indicates the specific geometric configuration of the double bonds, with “Z” (zusammen) meaning “together” and “E” (entgegen) meaning “opposite” in German. This configuration plays a crucial role in the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-2,4-heptadienal can be achieved through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the semi-hydrogenation of alkynes using selective nanocatalysts, which allows for the precise control of the double bond configuration .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to ensure high selectivity and yield. The process typically includes the hydrogenation of precursors under controlled conditions to achieve the desired geometric configuration .
Chemical Reactions Analysis
Types of Reactions
(Z,E)-2,4-heptadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include heptanoic acid (from oxidation), heptanol (from reduction), and various substituted heptadienals (from substitution reactions).
Scientific Research Applications
Chemistry
In chemistry, (Z,E)-2,4-heptadienal is used as a building block for the synthesis of more complex molecules. Its unique geometric configuration makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential role in cell signaling and as a bioactive compound. It is also used in the synthesis of biologically active molecules that can be used in drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinct aroma. It is also employed in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of (Z,E)-2,4-heptadienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (Z,E)-2,4-heptadienal include other heptadienals and alkenals, such as (E,E)-2,4-heptadienal and (Z,Z)-2,4-heptadienal. These compounds share similar structural features but differ in the geometric configuration of their double bonds .
Uniqueness
The uniqueness of this compound lies in its specific (Z,E) configuration, which imparts distinct chemical and biological properties. This configuration affects the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
59121-26-5 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(2Z,4E)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5- |
InChI Key |
SATICYYAWWYRAM-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\C=O |
Canonical SMILES |
CCC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
